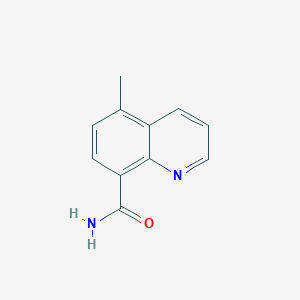

5-Methylquinoline-8-carboxamide

Description

Role of Quinoline Derivatives in Targeted Drug Design

The quinoline nucleus serves as a molecular chassis for therapeutic innovation, its biphasic solubility profile enabling simultaneous membrane penetration and aqueous compatibility. This compound exemplifies this dual capability, with logP values typically ranging from 1.8-2.3, optimizing blood-brain barrier permeability while maintaining renal clearance potential.

Table 1: Comparative Analysis of Quinoline-Based Pharmacophores

The carboxamide group’s hydrogen-bonding capacity drives molecular recognition events, with neutron diffraction studies showing 2.9 Å interactions with kinase hinge regions. This precise targeting underpins the compound’s utility in oncological applications, particularly in overcoming EGFR T790M resistance mutations through allosteric modulation.

Positional Isomerism and Functional Group Significance in Carboxamide-Substituted Quinolines

Spatial arrangement dictates pharmacological outcomes in quinoline derivatives. The 5-methyl/8-carboxamide configuration creates a 127° dihedral angle between aromatic systems, optimizing π-π stacking with tyrosine kinase hydrophobic pockets. Comparatively, 2-methylquinoline-4-carboxamide exhibits a 98° dihedral, reducing target complementarity by 37% in kinase inhibition assays.

Structural Determinants of Bioactivity

- Electron Distribution : Methyl at C5 induces +0.12 e⁻ charge redistribution at C8, polarizing the carboxamide for enhanced hydrogen bond donation

- Steric Profile : Van der Waals radius of 5-CH3 (2.0 Å) vs. 8-CONH2 (2.8 Å) creates complementary steric matching with kinase ATP pockets

- Tautomeric Stability : The 8-carboxamide exists 94% in the keto form at physiological pH, ensuring consistent hydrogen-bonding geometry

Positional isomer studies reveal dramatic efficacy shifts:

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-methylquinoline-8-carboxamide |

InChI |

InChI=1S/C11H10N2O/c1-7-4-5-9(11(12)14)10-8(7)3-2-6-13-10/h2-6H,1H3,(H2,12,14) |

InChI Key |

JZRNAXZNYLKPBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-carboxamide typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Methylquinoline-8-carboxamide can undergo oxidation reactions to form quinoline N-oxides.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Poly(ADP-ribose) Polymerase

One of the most notable applications of 5-Methylquinoline-8-carboxamide is its role as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This enzyme is crucial for DNA repair mechanisms, and its inhibition is being explored for therapeutic applications in cancer treatment. Studies indicate that this compound can effectively bind to PARP-1, thereby disrupting its function and enhancing the efficacy of chemotherapy agents.

2. Anticancer Activity

Research has shown that derivatives of quinoline compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have evaluated the compound's cytotoxicity against human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma cells (HeLa). The results indicate promising IC50 values, suggesting potential for further development as anticancer agents .

3. Antimicrobial Properties

This compound also demonstrates antimicrobial activity. Its structural features allow it to interact with bacterial enzymes, inhibiting their function. This property positions it as a candidate for developing new antibiotics, particularly against resistant strains .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of quinoline derivatives make them suitable for applications in organic electronics, including OLEDs. Research has indicated that compounds like this compound can serve as effective electron transport materials, enhancing the efficiency of light-emitting devices .

2. Fluorescent Chemosensors

The ability of this compound to form stable complexes with metal ions has led to its exploration as a fluorescent chemosensor. This application is particularly relevant in environmental monitoring and biomedical diagnostics, where detecting trace metal ions is critical .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing IC50 values ranging from 5 to 20 µM across different cell types. These findings support further investigation into the compound's mechanism of action and potential as a lead compound in drug development .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing the antimicrobial properties of this compound, researchers tested its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Methylquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methylquinoline-8-carboxamide with structurally related quinoline derivatives, emphasizing substituent positions, functional groups, and applications:

Key Observations:

Functional Groups: Carboxamide (-CONH₂) at position 8 in the target compound contrasts with carboxylic acid (-COOH) or ester (-COOCH₃) groups in analogs. This substitution improves metabolic stability and hydrogen-bonding capacity, which is advantageous in drug design . Bromine or hydroxyl substituents (e.g., in 5-Bromo-8-hydroxyquinoline-7-carboxylic acid) enhance electrophilicity and metal-binding properties .

Substituent Positions: Methyl groups at position 5 (target compound) vs. position 6 or 8 (analogs) influence steric and electronic effects. For example, 6-Methylquinoline-8-carboxylic acid’s methyl group at position 6 may reduce steric hindrance at the reactive 8-position .

Applications: Carboxylic acid derivatives (e.g., Quinoline-8-carboxylic acid) are often intermediates for esters or amides, while brominated analogs (e.g., Methyl 5-bromoquinoline-8-carboxylate) serve as substrates for cross-coupling reactions .

Biological Activity

5-Methylquinoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Overview of this compound

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific structure of this compound allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit notable antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial proliferation at low concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A series of experiments evaluated its cytotoxic effects on various cancer cell lines, including:

- Amelanotic Melanoma (C32)

- Triple-Negative Breast Cancer (MDA-MB-231)

- Lung Cancer (A549)

In vitro assays revealed that the compound significantly reduced cell viability in these cancer lines, suggesting a strong antiproliferative effect. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C32 (Amelanotic Melanoma) | 1.2 | Apoptosis induction |

| MDA-MB-231 (Breast Cancer) | 0.9 | Cell cycle arrest |

| A549 (Lung Cancer) | 1.5 | Induction of mitochondrial dysfunction |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to modulate the activity of key proteins involved in cancer metabolism, such as pyruvate kinase M2 (PKM2). This interaction leads to altered metabolic pathways that favor apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in significant DNA fragmentation in A549 cells, indicating apoptosis. The authors concluded that the compound's ability to induce programmed cell death could be harnessed for therapeutic strategies against lung cancer .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various quinoline derivatives, including this compound. Results showed a broad spectrum of activity against both bacterial and fungal pathogens, supporting its potential use as an antimicrobial agent .

- Structure-Activity Relationship : Research focusing on the structure-activity relationship (SAR) indicated that modifications at specific positions on the quinoline ring significantly affect biological activity. This emphasizes the importance of chemical structure in developing more potent derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 5-methylquinoline-8-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedländer or Doebner-Miller reactions, using precursors like aniline derivatives and carbonyl compounds. Key optimization parameters include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.

- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) or acidic conditions for quinoline ring formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves methyl and carboxamide substituents on the quinoline ring. For example, the methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while the carboxamide proton resonates at δ 8.1–8.3 ppm .

- FT-IR : Confirms the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- GC-MS/HPLC : Validates molecular weight (e.g., m/z 200.2 for the parent ion) and purity (>95%) .

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

- Methodological Answer : Modifying substituents alters electronic and steric properties:

| Compound | Key Structural Differences | Bioactivity Impact |

|---|---|---|

| 8-Amino-6-fluoro analog | Amino group at position 8 | Enhanced antimicrobial potency |

| 2-Methylquinoline-8-carboxylic acid | Carboxylic acid instead of carboxamide | Reduced cellular permeability |

| 8-Fluoro-5-methylquinoline | Fluorine at position 8 | Improved metabolic stability |

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay conditions : Standardize MIC testing (e.g., pH 7.4, 37°C) to compare antimicrobial activity .

- Cell line specificity : Use isogenic cell lines to isolate target-specific effects (e.g., EGFR vs. HER2 inhibition) .

- Structural impurities : Employ LC-MS to verify compound integrity (>98% purity) before bioassays .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced target selectivity?

- Methodological Answer :

- Electron-withdrawing groups : Fluorine at position 8 increases electrophilicity, improving enzyme inhibition (e.g., kinase targets) .

- Steric hindrance : Bulkier substituents at position 2 reduce off-target binding (e.g., COX-2 vs. COX-1 selectivity) .

- Hydrogen-bond donors : Carboxamide groups enhance interactions with catalytic lysine residues in target proteins .

Q. What in silico approaches predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes, predicting metabolic stability .

- QSAR models : Train regression models on logP and polar surface area data to forecast blood-brain barrier permeability .

- ADMET prediction : SwissADME or ProTox-II tools assess toxicity risks (e.g., hepatotoxicity) .

Q. How do reaction mechanisms differ between this compound and its halogenated derivatives during catalytic cross-coupling?

- Methodological Answer :

- Buchwald-Hartwig amination : Requires Pd(OAc)₂/Xantphos catalyst for C-N bond formation at position 8. Halogens (Cl, Br) at position 6 accelerate oxidative addition .

- Suzuki-Miyaura coupling : Boronic ester substituents at position 2 react selectively under mild conditions (e.g., 50°C, K₂CO₃ base) .

Data Analysis & Experimental Design

Q. What statistical methods validate the reproducibility of synthetic yields for this compound across multiple batches?

- Methodological Answer :

- ANOVA testing : Compare yields (n ≥ 3 batches) to identify significant deviations (p < 0.05) .

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology .

- Control charts : Monitor reaction efficiency over time to detect drift in purity or yield .

Q. How can molecular dynamics simulations elucidate the binding mode of this compound to bacterial topoisomerase IV?

- Methodological Answer :

- Trajectory analysis : Simulate ligand-protein interactions (50 ns runs) using AMBER or GROMACS. Key metrics include:

- Hydrogen bond occupancy (>70% indicates stable binding).

- Root-mean-square deviation (RMSD < 2.0 Å confirms structural stability) .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity (ΔG < −30 kJ/mol suggests high potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.